molecular formula C7H14N2 B1371497 7-Methyl-4,7-diazaspiro[2.5]octane

7-Methyl-4,7-diazaspiro[2.5]octane

Numéro de catalogue: B1371497
Poids moléculaire: 126.2 g/mol
Clé InChI: OUPIODYKEDELNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyl-4,7-diazaspiro[2.5]octane, often supplied as its stable dihydrochloride salt (CAS 1783786-17-3), is a valuable spirocyclic amine building block in pharmaceutical research and development . This compound features a unique spiro[2.5]octane core, a bridged bicyclic structure that introduces significant three-dimensional complexity and structural rigidity into potential drug candidates. The presence of two nitrogen atoms within the ring system allows researchers to explore diverse vectorality for synthetic modifications, making it a versatile scaffold for creating novel molecular entities . Its primary research application lies in its use as a key intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules designed to interact with biological targets. The incorporation of spirocyclic fragments like the 4,7-diazaspiro[2.5]octane system is a established strategy in drug discovery to improve the physicochemical properties and metabolic stability of lead compounds . Analogs of the 4,7-diazaspiro[2.5]octane core structure have been investigated in the synthesis of significant therapeutic agents, underscoring the value of this scaffold class in modern pharmacology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Propriétés

Formule moléculaire

C7H14N2

Poids moléculaire

126.2 g/mol

Nom IUPAC

7-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-9-5-4-8-7(6-9)2-3-7/h8H,2-6H2,1H3

Clé InChI

OUPIODYKEDELNJ-UHFFFAOYSA-N

SMILES canonique

CN1CCNC2(C1)CC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 7-methyl-4,7-diazaspiro[2.5]octane is best understood through comparison with analogous diazaspiro compounds. Key differentiating factors include substituent groups, molecular rigidity, and biological activity profiles .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent/Modification Key Properties Biological Activity
This compound C₇H₁₄N₂ Methyl group at 7-position High solubility (dihydrochloride salt); moderate hydrophobicity Antimicrobial, anticancer
7-Benzyl-4,7-diazaspiro[2.5]octane C₁₃H₁₈N₂ Bulky benzyl group at 7-position Enhanced interaction with cytochrome P450 enzymes; increased steric hindrance GPCR modulation; enzyme inhibition
7-Ethyl-4,7-diazaspiro[2.5]octane C₈H₁₆N₂ Ethyl group at 7-position Higher hydrophobicity compared to methyl analog MDM2-p53 interaction inhibition (anticancer)
7-Cyclopropyl-4,7-diazaspiro[2.5]octane C₉H₁₆N₂ Cyclopropyl ring at 7-position Increased structural rigidity; potential CNS penetration Neurological disorder treatment
4-Ethyl-4,7-diazaspiro[2.5]octane C₈H₁₆N₂ Ethyl group at 4-position Altered nitrogen positioning affects receptor binding SAR studies; chemical probe development
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione C₈H₁₂N₂O₂ Ketone groups; stereospecific S-configuration Electrophilic carbonyl groups; chiral center influences target selectivity Enzyme inhibition; chiral drug synthesis

Key Findings:

Substituent Impact :

  • Methyl and ethyl groups enhance hydrophobicity, influencing membrane permeability and pharmacokinetics. The methyl derivative (target compound) balances solubility and bioavailability .
  • Benzyl and cyclopropyl groups introduce steric bulk, altering binding to enzymes (e.g., cytochrome P450) and receptors (e.g., GPCRs) .

Functional Group Modifications :

  • Ketone-containing derivatives (e.g., 5,8-diones) exhibit electrophilic reactivity, enabling covalent interactions with biological targets like proteases .
  • Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .

Biological Activity Trends: Methyl and ethyl analogs show broad-spectrum anticancer activity, likely due to spirocycle-induced conformational constraints enhancing target binding .

Q & A

Q. What are the optimal synthetic routes for 7-Methyl-4,7-diazaspiro[2.5]octane, and how can reaction conditions be validated?

A high-yield synthesis (e.g., 98% yield) can be achieved via iridium-catalyzed amination under standard conditions (70°C in DMF with allyl acetate derivatives) . Key validation steps include:

  • Purity assessment : Use HPLC with chiral columns to confirm enantiomeric excess (e.g., 95% ee) .
  • Structural confirmation : Employ 1^1H/13^{13}C NMR to verify spirocyclic geometry and methyl substitution patterns. Compare spectral data with known spirocyclic analogs (e.g., InChIKey XINDIUOJBNUZMM for related structures) .
  • Reproducibility : Follow guidelines for experimental reporting, ensuring all reagents, temperatures, and solvent ratios are explicitly documented to enable replication .

Q. How should researchers characterize the physicochemical properties of this compound?

Critical parameters include:

  • Solubility : Test in DMSO, water, and organic solvents (e.g., PEG300 for in vivo formulations) under controlled storage (2–8°C, light-protected) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS for decomposition products .
  • Thermal properties : Determine melting points using Fisher-Johns apparatus and compare with structurally similar azaspiro compounds (e.g., 122–124°C for 7-fluoro analogs) .

Q. What analytical techniques are essential for confirming compound identity and purity?

  • Spectroscopy : 1^1H NMR (δ 1.2–3.5 ppm for spirocyclic protons) and FTIR (C-N stretches ~1,200 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+^+ for C8_8H15_{15}N2_2) .
  • Chromatography : TLC (Rf_f ~0.29 in 4:1 hexane:EtOAc) and HPLC with UV/Vis detection .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use spirocyclic scaffolds to explore interactions with target proteins (e.g., kinases or GPCRs). Focus on the methyl group’s steric effects and nitrogen lone pairs for hydrogen bonding .
  • QSAR : Correlate substituent positions (e.g., methyl vs. benzyl groups) with biological activity using regression models .
  • Database tools : Leverage InChIKeys (e.g., XINDIUOJBNUZMM) for structural comparisons in PubChem or ChEMBL .

Q. What strategies resolve contradictions in pharmacological data for azaspiro compounds?

  • Mechanistic studies : Perform kinetic assays (e.g., enzyme inhibition IC50_{50}) to distinguish direct target engagement from off-target effects .
  • Metabolic profiling : Use liver microsomes to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Cross-validation : Compare data across multiple techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Variables : Test temperature (50–90°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
  • Response metrics : Prioritize yield, enantioselectivity, and purity. Use software (e.g., JMP or Minitab) for DOE (Design of Experiments) .
  • Case example : A 23^3 factorial design reduced byproducts in tert-butyl carboxylate synthesis by 40% through optimized iridium catalyst ratios .

Q. What methodologies address challenges in spirocyclic compound formulation for biological assays?

  • Solubilization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell media with surfactants (e.g., Tween 80) to prevent aggregation .
  • In vivo formulation : Use sequential solvent addition (DMSO → PEG300 → ddH2_2O) to maintain stability .
  • Dosing validation : Confirm compound integrity post-administration via LC-MS/MS of plasma samples .

Data Presentation Guidelines

  • Supplemental information : Archive raw NMR, HPLC, and crystallographic data in repositories like Zenodo or institutional databases .
  • Conflict resolution : Transparently report outliers and use statistical tools (e.g., Grubbs’ test) to justify exclusions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.